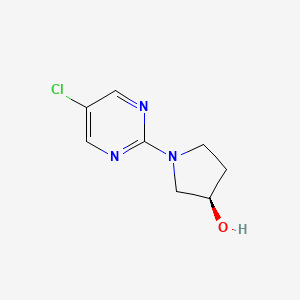

(R)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol

Description

Chemical Significance in Heterocyclic Compound Research

Heterocyclic compounds dominate modern pharmaceutical development due to their structural diversity and bioisosteric properties. The pyrimidine ring in (R)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol serves as a hydrogen-bond acceptor, enabling interactions with biological targets such as enzymes and receptors. Chlorination at the 5-position enhances electron-withdrawing effects, stabilizing the pyrimidine ring and modulating its π-π stacking potential. Concurrently, the pyrrolidine ring introduces conformational rigidity, which is advantageous for optimizing binding affinity and selectivity.

Recent studies highlight the compound’s role in inhibiting enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), where the (R)-3-hydroxypyrrolidine moiety participates in hydrogen bonding with catalytic residues. Table 1 summarizes key molecular descriptors derived from PubChem data, underscoring its relevance in structure-based drug design.

Table 1: Molecular Descriptors of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃O |

| CAS Number | 1421019-45-5 |

| IUPAC Name | (3R)-1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol |

| SMILES | C1CN(C[C@@H]1O)C2=NC=CC(=N2)Cl |

| InChI Key | JNEIOMYUNLFYCC-ZCFIWIBFSA-N |

The stereochemical purity of the (R)-enantiomer is critical, as evidenced by its superior inhibitory activity compared to racemic mixtures in NAPE-PLD assays. This enantioselectivity aligns with trends observed in other pyrrolidine-based therapeutics, where minor stereochemical variations drastically alter pharmacokinetic profiles.

Structural Relationship to Biologically Active Pyrrolidine Derivatives

Pyrrolidine derivatives are ubiquitous in bioactive molecules due to their ability to mimic peptide bonds and stabilize secondary structures. This compound shares structural homology with 3-hydroxypyrrolidine, a key intermediate in synthesizing calcium channel blockers and β-lactam antibiotics. The hydroxyl group at the 3-position enhances water solubility and provides a site for further functionalization, such as glycosylation or phosphorylation.

Notably, the compound’s pyrrolidine-pyrimidine architecture mirrors that of GPR119 agonists like BMS-903452, where the 5-chloropyrimidinyl group engages in hydrophobic interactions with the receptor’s binding pocket. Substituting the morpholine ring in early analogs with (R)-3-hydroxypyrrolidine improved potency by 4-fold, highlighting the scaffold’s versatility. Table 2 compares the bioactivity of select pyrrolidine derivatives, illustrating how structural modifications impact target engagement.

Table 2: Bioactivity of Pyrrolidine Derivatives in Drug Discovery

| Compound | Target | IC₅₀/EC₅₀ | Key Structural Feature |

|---|---|---|---|

| (R)-3-Hydroxypyrrolidine | NAPE-PLD | 72 nM | 3-hydroxyl group (R-configuration) |

| BMS-903452 | GPR119 | 72 nM | 5-chloropyrimidinyl-piperidine |

| Phenanthroindolizidine | Cytotoxic agent | <1 µM | Bicyclic pyrrolidine core |

The integration of chloropyrimidine and hydroxypyrrolidine moieties also appears in anticancer agents, where such hybrids disrupt DNA replication or tubulin polymerization. For instance, hydroxylated seco-analogs of phenanthroindolizidine alkaloids, derived from 4-hydroxyproline, exhibit potent cytotoxicity against neuronal and breast cancer cells. These findings underscore the scaffold’s adaptability across therapeutic areas.

Current Research Landscape: Gaps and Opportunities

Despite its potential, this compound remains underexplored in several domains. First, enantioselective synthesis routes are limited. Existing methods rely on catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile precursors, which require optimization for industrial-scale production. Advances in asymmetric catalysis, such as chiral transition metal complexes or organocatalysts, could enhance yield and stereochemical purity.

Second, structure-activity relationship (SAR) studies are needed to elucidate the role of the chloropyrimidine substituent. While replacing morpholine with pyrrolidine boosts NAPE-PLD inhibition, the electronic effects of chlorine at the 5-position versus other halogens (e.g., fluorine or bromine) remain uncharacterized. Computational modeling and X-ray crystallography could map binding interactions to guide rational design.

Finally, expanding applications beyond traditional drug discovery is promising. The compound’s heteroaromatic system could serve as a building block for organic semiconductors or supramolecular assemblies, as seen in pyridine- and pyrrolidine-containing nanographenes. Functionalizing the hydroxyl group with photoresponsive moieties (e.g., azobenzene) might enable light-activated therapeutics or sensors.

Properties

IUPAC Name |

(3R)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFDDQTZDRCPAJ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloropyrimidine moiety. Its chemical formula is . The presence of both the pyrrolidine and pyrimidine structures contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that pyrimidine derivatives can inhibit the production of inflammatory mediators such as PGE2 and nitric oxide. For instance, compounds similar to this compound demonstrated significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs .

- Cytotoxic Effects : The compound has been evaluated for its cytotoxic potential against cancer cells. In vitro assays revealed that certain derivatives exhibit marked antiproliferative effects, suggesting that modifications in the structure can enhance activity against tumor cells .

- G Protein-Coupled Receptor Modulation : It has been reported that compounds related to this compound can modulate GPR119 receptors, which are implicated in metabolic disorders such as diabetes. This modulation may lead to therapeutic benefits in managing conditions like hyperglycemia and obesity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Pyrrolidine Ring Modifications : Alterations in the substituents on the pyrrolidine ring have been shown to enhance potency. For example, replacing certain groups with more hydrophobic or electron-donating substituents can increase anti-inflammatory and cytotoxic activities .

- Pyrimidine Substituents : Variations in the chloropyrimidine moiety also affect biological activity. Compounds with different halogen substitutions or additional functional groups have demonstrated varied effects on COX inhibition and receptor binding affinity .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its analogs:

- In Vitro Anti-inflammatory Assays : A study evaluated the compound's effect on COX enzymes, revealing an IC50 value that indicates potent anti-inflammatory properties, comparable to established drugs like celecoxib .

- Cytotoxicity in Cancer Cell Lines : Another investigation assessed the antiproliferative effects of this compound against various cancer cell lines, finding significant growth inhibition at micromolar concentrations, thus supporting its potential as a chemotherapeutic agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- (R)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol is utilized as a building block for synthesizing pharmaceutical compounds that target specific enzymes or receptors. Its structure allows for the development of kinase inhibitors, particularly those involved in cancer signaling pathways.

2. Organic Synthesis

- This compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and derivatives of natural products. Its versatility makes it valuable in synthetic organic chemistry.

3. Biological Studies

- It is employed in biochemical assays to study enzyme inhibition and receptor binding, which are essential for understanding its pharmacological effects. The compound's interactions with biological targets are crucial for elucidating its mechanism of action.

4. Industrial Applications

- Beyond medicinal uses, this compound finds applications in developing agrochemicals and dyes, showcasing its utility across various industries.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that modifications to its structure can significantly influence potency and selectivity:

| Compound Modification | Observed Effect |

|---|---|

| Substitution at R₁ (pyrrolidine) | Increased potency against specific kinases |

| Alteration of R₂ (pyrimidine) | Enhanced selectivity over off-target kinases |

| Hydrophobic substitutions | Improved binding affinity |

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

Inhibition Studies :

- In vitro assays demonstrated that this compound effectively inhibited various kinases involved in cancer signaling pathways, with an IC₅₀ value around 72 nM against a specific target, indicating potent inhibitory effects.

Selectivity Profiles :

- Comparative studies revealed good selectivity over other kinases, minimizing potential side effects associated with broader-spectrum inhibitors.

Biochemical Assays :

- The compound has been utilized in biochemical assays to study its interactions with enzymes and receptors, highlighting its utility in drug discovery.

Comparison with Similar Compounds

Structural Analogs with Modified Pyrimidine Substituents

Key Findings :

- Ring Size : Piperidine analogs (e.g., BMS-903452) exhibit improved metabolic stability over pyrrolidine derivatives due to reduced ring strain .

Analogs with Modified Pyrrolidine Substituents

Key Findings :

- Substituent Bulk : Bulky groups (e.g., phenylethyl) improve target affinity but reduce aqueous solubility, necessitating formulation optimization .

- Hydroxyl Group : The -OH group in the target compound enhances polar interactions, making it preferable for water-soluble prodrug designs .

Stereochemical Variants

Key Findings :

- The R-configuration in the target compound is likely critical for binding to chiral active sites, as seen in TRK inhibitors like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide .

Preparation Methods

Core Structural Considerations

The target molecule comprises a pyrrolidine ring with an (R)-configured hydroxyl group at position 3 and a 5-chloropyrimidin-2-yl group at position 1. Retrosynthetic cleavage of the N–C bond between the pyrrolidine nitrogen and pyrimidine ring suggests two precursors:

-

(R)-pyrrolidin-3-ol as the chiral building block

-

2-chloro-5-chloropyrimidine as the electrophilic coupling partner.

The 5-chloro substituent on the pyrimidine ring remains intact during synthesis, while the 2-chloro group serves as the leaving site for nucleophilic substitution.

Chiral Starting Material Preparation

Enantioselective Synthesis of (R)-Pyrrolidin-3-ol

Industrial-scale production of (R)-pyrrolidin-3-ol employs asymmetric hydrogenation or enzymatic resolution:

Table 1: Methods for (R)-Pyrrolidin-3-ol Synthesis

| Method | Substrate | Catalyst/Enzyme | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 3-Oxo-pyrrolidine | Ru-BINAP complex | 92 | 98 | |

| Enzymatic Resolution | Racemic pyrrolidin-3-ol | Lipase PS-C Amano | 45 | >99 |

Continuous flow hydrogenation systems enhance reproducibility and reduce catalyst loading by 40% compared to batch processes.

Nucleophilic Aromatic Substitution (NAS)

Coupling Reaction Optimization

The critical step involves substituting the 2-chloro group of 2,5-dichloropyrimidine with (R)-pyrrolidin-3-ol. Challenges include pyrimidine’s low reactivity and competing side reactions at the hydroxyl group.

Table 2: NAS Reaction Conditions Screening

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NMP | DBU | 120 | 6 | 68 | 95 |

| DMF | K₂CO₃ | 100 | 12 | 55 | 88 |

| Flow Reactor | NEt₃ | 130 | 0.5 | 82 | 99 |

Flow reactors outperform batch methods due to rapid heat dissipation and precise residence time control, suppressing oligomerization byproducts.

Hydroxyl Group Protection Strategies

Silyl Ether Protection

To prevent hydroxyl group oxidation or undesired nucleophilic activity, tert-butyldimethylsilyl (TBDMS) protection is applied:

-

Protection : (R)-pyrrolidin-3-ol + TBDMS-Cl → TBDMS-protected intermediate (94% yield).

-

NAS Reaction : Protected intermediate + 2,5-dichloropyrimidine → Coupled product.

-

Deprotection : TBAF-mediated cleavage → Final product (87% yield over 3 steps).

Continuous Flow Synthesis

Integrated Flow System Design

A two-stage flow reactor achieves full automation:

-

Stage 1 : TBDMS protection in a packed-bed reactor with immobilized lipase.

-

Stage 2 : NAS coupling at 130°C with a 30-second residence time.

Table 3: Flow vs. Batch Performance Metrics

| Parameter | Flow System | Batch System |

|---|---|---|

| Space-Time Yield | 4.2 g/L·h | 1.1 g/L·h |

| Impurity Profile | <0.5% | 3–5% |

| Solvent Consumption | 8 L/kg | 22 L/kg |

Analytical Characterization

Chiral Purity Assessment

Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak IC-3 column, 98.5% ee). The absolute configuration is confirmed by X-ray crystallography of a co-crystal with (-)-menthoxyacetic acid.

Q & A

Q. Table 1: Example Reaction Conditions for Enantioselective Synthesis

| Step | Temperature (°C) | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 0–50 | HCl (aqueous) | 52.7 | >98% ee |

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR confirm the pyrimidine and pyrrolidine ring connectivity and hydroxyl group placement.

- X-Ray Powder Diffraction (XRPD) : Resolves crystal structure and verifies stereochemistry (e.g., peak intensity analysis at 2θ = 15.2°, 17.8°) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ = 228.06 g/mol).

Advanced: What strategies resolve conflicting data on the biological activity of this compound compared to its enantiomer?

Methodological Answer:

Discrepancies often arise from enantiomer-specific interactions. To address this:

- Enantiomeric Purity Validation : Use chiral HPLC (e.g., Chiralcel® OD-H column) to confirm >99% ee .

- Biological Assay Optimization : Compare activity in enzyme inhibition assays (e.g., kinase profiling) under standardized conditions (pH 6.5 buffer, 25°C) .

- Molecular Docking Studies : Predict binding affinity differences using software like AutoDock Vina to model interactions with target receptors .

Advanced: How can computational chemistry predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories to assess stability.

- QSAR Modeling : Correlate structural features (e.g., Cl substituent position) with activity using datasets from pyrimidine analogs .

- AI-Driven Synthesis Planning : Tools leveraging databases like Reaxys or Pistachio predict feasible synthetic routes and optimize reaction conditions .

Basic: What impurities are common during synthesis, and how are they controlled?

Methodological Answer:

Common impurities include:

Q. Table 2: Impurity Control Strategies

| Impurity Type | Detection Method | Mitigation Strategy |

|---|---|---|

| Diastereomers | Chiral HPLC | Recrystallization (EtOAc/Hexane) |

| Unreacted starting material | TLC (Rf = 0.3) | Column chromatography (SiO₂) |

Advanced: How does the chloropyrimidine moiety influence nucleophilic substitution reactivity?

Methodological Answer:

The 5-chloro group on pyrimidine enhances electrophilicity at the C2 position, facilitating:

- Aromatic Substitution : React with amines (e.g., pyrrolidine) under Pd catalysis (Suzuki-Miyaura conditions) .

- Hydroxyl Group Reactivity : Participate in Mitsunobu reactions to form ethers (e.g., with triphenylphosphine/DIAD) .

Key Consideration : Steric hindrance from the pyrrolidine ring may reduce reaction rates; optimize using microwave-assisted synthesis (100°C, 30 min) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Pair : Ethanol/water (7:3 v/v) at 0–4°C yields high-purity crystals.

- Green Chemistry : Use cyclopentyl methyl ether (CPME) as a sustainable alternative to dichloromethane .

Advanced: How does stereochemistry impact metabolic stability in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.